molecular formula C15H13FN4O B4502817 N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4502817
M. Wt: 284.29 g/mol
InChI Key: NKWKPNBIURUVGL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13FN4O and its molecular weight is 284.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.10733921 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds similar to N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, have been extensively studied. For instance, the synthesis and analytical characterization of pyrazole and pyrazolopyrimidine derivatives have shown their potential as building blocks in medicinal chemistry due to their significant biological activities. These compounds have been developed through various synthetic routes, demonstrating the versatility and adaptability of pyrazole chemistry in creating targeted molecular structures for specific research applications (McLaughlin et al., 2016; Hassan et al., 2014; Surmont et al., 2011).

Cytotoxicity and Antitumor Activities

Pyrazole derivatives have shown promising cytotoxicity and antitumor activities, highlighting their potential in cancer research. Studies involving the synthesis, characterization, and in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives and related compounds have reported significant inhibitory effects on various cancer cell lines. These findings support the exploration of pyrazole-based compounds as anticancer agents, contributing to the development of novel therapeutic strategies against cancer (Hassan et al., 2015; Liu et al., 2016).

Fluorescent Sensors and Imaging Applications

The unique structural features of pyrazole derivatives enable their application as fluorescent sensors for detecting ions and molecules. A study demonstrated the use of a pyrazole-based fluorescent sensor for selective fluoride anion detection, showcasing the compound's sensitivity and selectivity towards fluoride ions. This property can be harnessed in developing diagnostic tools and imaging agents, contributing to advancements in chemical sensing and molecular imaging (Yang et al., 2011).

Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are integral in drug discovery, with studies highlighting their potential as inhibitors and therapeutic agents for various diseases. Research on pyrazole and pyrazolopyrimidine derivatives has revealed their potential in targeting key biological pathways, offering insights into the design of novel drugs with improved efficacy and selectivity. This underscores the significance of pyrazole chemistry in medicinal research, facilitating the development of new treatments for conditions such as cancer, inflammation, and infectious diseases (Thangarasu et al., 2019; Rahmouni et al., 2016).

Properties

IUPAC Name

N-(2-fluorophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-19-15(20-8-4-5-9-20)11(10-17-19)14(21)18-13-7-3-2-6-12(13)16/h2-10H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWKPNBIURUVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.